molecular formula C7H14O B6307798 1-Ethoxy-1-pentene CAS No. 5909-75-1

1-Ethoxy-1-pentene

Cat. No.: B6307798
CAS No.: 5909-75-1
M. Wt: 114.19 g/mol
InChI Key: CAZZAKUBLDUZNK-VOTSOKGWSA-N
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Preparation Methods

1-Ethoxy-1-pentene can be synthesized through various methods. One common synthetic route involves the reaction of valeraldehyde-diethylacetal with an acid catalyst. The reaction typically proceeds under heating conditions to yield this compound . Industrial production methods may involve similar processes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Ethoxy-1-pentene undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Ethoxy-1-pentene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethoxy-1-pentene exerts its effects involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of new products. The pathways involved in these reactions are typically governed by the nature of the reagents and the specific conditions under which the reactions occur .

Comparison with Similar Compounds

1-Ethoxy-1-pentene can be compared with other similar compounds such as:

    1-Ethoxy-2-butene: Similar in structure but with a shorter carbon chain.

    1-Methoxy-1-pentene: Contains a methoxy group instead of an ethoxy group.

    1-Butoxy-1-pentene: Contains a butoxy group, making it bulkier. These compounds share similar reactivity patterns but differ in their physical properties and specific applications.

Properties

IUPAC Name

(E)-1-ethoxypent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h6-7H,3-5H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZAKUBLDUZNK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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